molecular formula C10H11ClN2O3 B14352023 Methyl 2-(chloroacetyl)-2-phenylhydrazine-1-carboxylate CAS No. 96388-17-9

Methyl 2-(chloroacetyl)-2-phenylhydrazine-1-carboxylate

Cat. No.: B14352023
CAS No.: 96388-17-9
M. Wt: 242.66 g/mol
InChI Key: KCQRSCYMNGFAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(chloroacetyl)-2-phenylhydrazine-1-carboxylate is an organic compound with a complex structure that includes a chloroacetyl group, a phenyl group, and a hydrazine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(chloroacetyl)-2-phenylhydrazine-1-carboxylate typically involves the reaction of methyl hydrazinecarboxylate with chloroacetyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Methyl hydrazinecarboxylate and chloroacetyl chloride.

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The chloroacetyl chloride is added dropwise to a solution of methyl hydrazinecarboxylate and the base, maintaining the temperature below 0°C to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloroacetyl)-2-phenylhydrazine-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Condensation Reactions: It can react with aldehydes and ketones to form hydrazones and oximes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

Methyl 2-(chloroacetyl)-2-phenylhydrazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(bromoacetyl)-2-phenylhydrazine-1-carboxylate: Similar structure but with a bromoacetyl group instead of chloroacetyl.

    Methyl 2-(acetyl)-2-phenylhydrazine-1-carboxylate: Lacks the halogen atom, leading to different reactivity.

    Phenylhydrazine derivatives: Compounds with similar hydrazine and phenyl groups but different substituents.

Uniqueness

Methyl 2-(chloroacetyl)-2-phenylhydrazine-1-carboxylate is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research and development in various fields.

Properties

96388-17-9

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

IUPAC Name

methyl N-(N-(2-chloroacetyl)anilino)carbamate

InChI

InChI=1S/C10H11ClN2O3/c1-16-10(15)12-13(9(14)7-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,15)

InChI Key

KCQRSCYMNGFAJD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NN(C1=CC=CC=C1)C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.